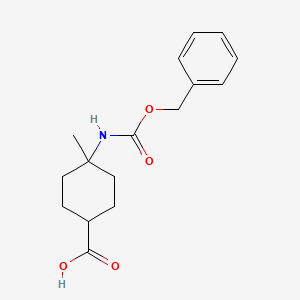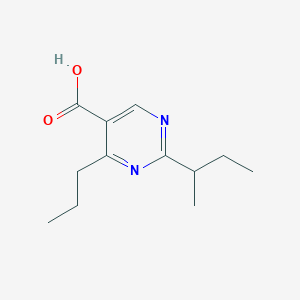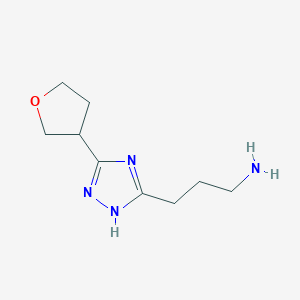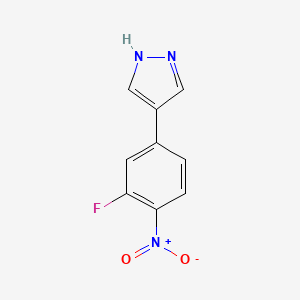![molecular formula C19H22N4O5 B13481226 3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13481226.png)
3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione is a complex organic compound that features a piperidine-2,6-dione core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of piperazine derivatives with isoindoline-1,3-dione under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but docking studies suggest its suitability for further development .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities and are also studied for their anti-tubercular activity.
Piperazine derivatives: Compounds like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as intermediates in the synthesis of various organic compounds.
Uniqueness
The uniqueness of 3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C19H22N4O5 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[3-oxo-7-(2-oxo-2-piperazin-1-ylethoxy)-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H22N4O5/c24-16-5-4-14(18(26)21-16)23-10-13-12(19(23)27)2-1-3-15(13)28-11-17(25)22-8-6-20-7-9-22/h1-3,14,20H,4-11H2,(H,21,24,26) |
InChI Key |
GLBSYYFOIPMFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC(=O)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481169.png)
![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)



![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
![1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)

![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)

